4,4'-(1H-1,2,4-Triazole-3,5-diyl)dianiline
Description
4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline: is an organic compound that features a triazole ring substituted with two aniline groups at the 4 and 4’ positions
Properties
CAS No. |
14070-13-4 |
|---|---|
Molecular Formula |
C14H13N5 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
4-[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]aniline |
InChI |
InChI=1S/C14H13N5/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H,15-16H2,(H,17,18,19) |
InChI Key |
YOKGFEBGKOKPBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline typically involves the reaction of 4,4’-diaminobenzophenone with hydrazine hydrate and formic acid. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the triazole ring. The reaction conditions generally include refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aniline groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as antifungal and antibacterial agents.
Industry: Utilized in the production of corrosion inhibitors and as a component in the formulation of specialty polymers
Mechanism of Action
The mechanism of action of 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The triazole ring is known to interact with metal ions, which can disrupt the normal function of metalloenzymes. Additionally, the aniline groups can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dipyridine
- 4,4’-(1H-1,2,4-Triazole-3,5-diyl)bis(benzoic acid)
- 4,4’-(1H-1,2,4-Triazole-3,5-diyl)bis(phenol)
Uniqueness
4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline is unique due to the presence of two aniline groups, which impart specific electronic and steric properties. These properties influence its reactivity and binding interactions, making it distinct from other triazole derivatives.
Biological Activity
4,4'-(1H-1,2,4-Triazole-3,5-diyl)dianiline (CAS No. 14070-13-4) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazole derivatives are known for their potential in medicinal chemistry, particularly in the fields of antifungal, antibacterial, and anticancer therapies. This article reviews the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C14H12N6
- Molecular Weight : 284.29 g/mol
The triazole ring contributes to the compound's biological activity by participating in hydrogen bonding and coordination with metal ions, which can influence its pharmacological properties.
The biological activity of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dianiline is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound has been studied for its inhibitory effects on enzymes such as thymidine phosphorylase (TP), which is involved in nucleotide metabolism and has implications in cancer biology.
- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains.
Biological Activity Data
A summary of the biological activities observed for 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dianiline is presented in Table 1 below:
| Biological Activity | Target Organism/Enzyme | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | 12 µg/mL | |
| Antibacterial | Staphylococcus aureus | 8 µg/mL | |
| Thymidine Phosphorylase Inhibition | Human TP | 0.5 µM |
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various triazole compounds including 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dianiline, it was found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess the inhibition zones and determined that the compound's activity was comparable to established antibiotics.
Study 2: Cancer Therapeutics
Another significant study focused on the anticancer properties of triazole derivatives. The researchers synthesized several analogs and tested their effects on cancer cell lines. The results indicated that compounds similar to 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dianiline demonstrated cytotoxic effects on breast cancer cells (MCF-7) with IC50 values ranging from 0.5 to 10 µM. This suggests potential as a lead compound for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
